molecular formula C10H14N2OS B14263963 Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-phenyl- CAS No. 137935-17-2

Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-phenyl-

Cat. No.: B14263963
CAS No.: 137935-17-2
M. Wt: 210.30 g/mol
InChI Key: ZOGMVJGTIXFNGR-UHFFFAOYSA-N
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Description

Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is an organosulfur compound that belongs to the thiourea family. This compound is characterized by the presence of a thiocarbonyl group (C=S) and is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- typically involves the reaction of N-methyl-N’-phenylthiourea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

N-methyl-N’-phenylthiourea+ethylene oxideThiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl-\text{N-methyl-N'-phenylthiourea} + \text{ethylene oxide} \rightarrow \text{Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-phenyl-} N-methyl-N’-phenylthiourea+ethylene oxide→Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl-

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 50-60°C, and the reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions. The reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The hydroxyethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-hydroxyethyl)-N’-phenyl-
  • Thiourea, N-methyl-N’-phenyl-
  • Thiourea, N-(2-hydroxyethyl)-N-methyl-

Uniqueness

Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances the compound’s solubility, reactivity, and potential biological activity compared to other similar thiourea derivatives.

Properties

CAS No.

137935-17-2

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea

InChI

InChI=1S/C10H14N2OS/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14)

InChI Key

ZOGMVJGTIXFNGR-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=S)NC1=CC=CC=C1

Origin of Product

United States

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